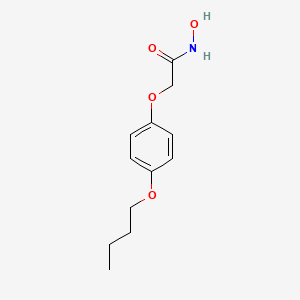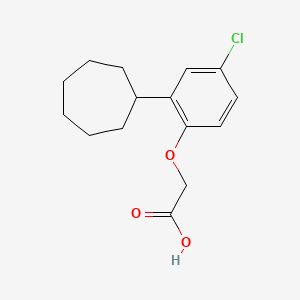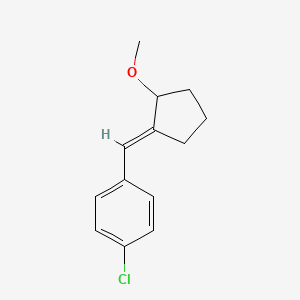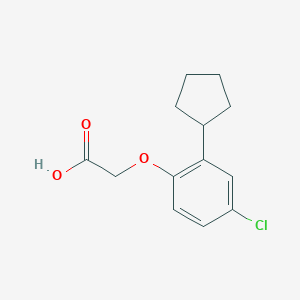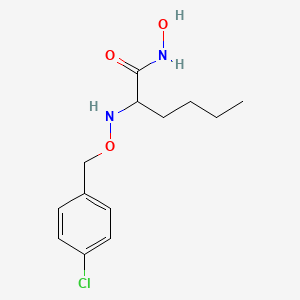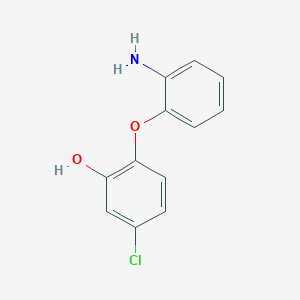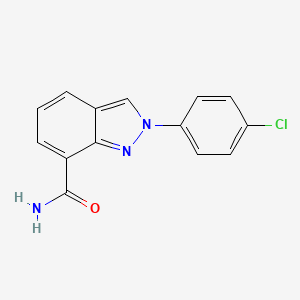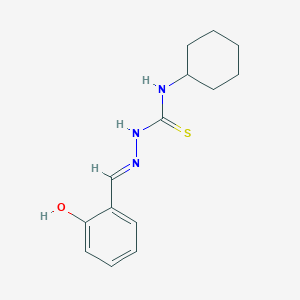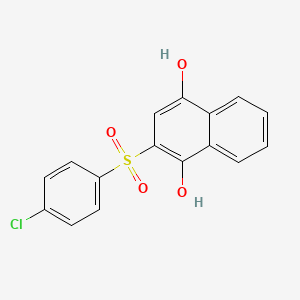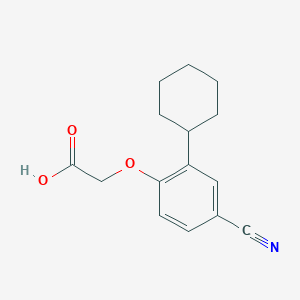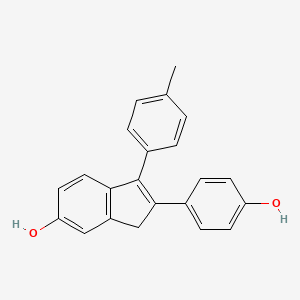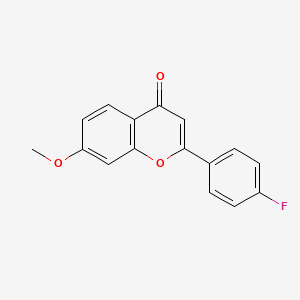
2-(4-Fluoro-benzyl)isoquinoline-1,3,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione is an organic compound with the molecular formula C16H10FNO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione typically involves the reaction of isoquinoline derivatives with 4-fluorobenzyl halides under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the trione moiety to a diol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Potential applications in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1,3,4-trione: Lacks the 4-fluorobenzyl group, which may affect its chemical reactivity and biological activity.
4-fluoro-benzyl derivatives: Compounds with similar substituents on different core structures, which may have different properties and applications.
Uniqueness
2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione is unique due to the presence of both the isoquinoline core and the 4-fluorobenzyl group.
properties
Molecular Formula |
C16H10FNO3 |
|---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]isoquinoline-1,3,4-trione |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)9-18-15(20)13-4-2-1-3-12(13)14(19)16(18)21/h1-8H,9H2 |
InChI Key |
XFTAXSAPJPVWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



